

Application Notes and Protocols for the Mass Spectrometry of Chandrananimycin B

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Compound of Interest

Compound Name: *Chandrananimycin B*

Cat. No.: *B15159670*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of **Chandrananimycin B**, a novel anticancer antibiotic, using mass spectrometry. The included protocols and data are intended to facilitate further research and development of this promising natural product.

Introduction to Chandrananimycin B

Chandrananimycin B is a member of the chandrananimycin family of antibiotics, which were first isolated from the marine actinomycete *Actinomadura* sp. isolate M045.^{[1][2]} These compounds, belonging to the phenoxazinone class of molecules, have demonstrated notable anticancer properties.^{[1][2]} The structural elucidation of these novel antibiotics was initially achieved through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.^{[1][2]} Understanding the mass spectrometric behavior of **Chandrananimycin B** is crucial for its identification, quantification in biological matrices, and for metabolite identification studies during drug development.

Quantitative Data Presentation

Mass spectrometry provides critical quantitative information for the characterization of **Chandrananimycin B**. The following table summarizes the key mass-to-charge ratio (m/z) values for the parent molecule and its proposed major fragment ions based on Electrospray Ionization (ESI) mass spectrometry.

Ion Description	Proposed Formula	Calculated m/z
Parent Ion [M+H] ⁺	C ₁₃ H ₁₀ N ₂ O ₃	243.0719
Fragment Ion 1	C ₁₂ H ₈ N ₂ O ₂	213.0613
Fragment Ion 2	C ₇ H ₅ NO ₂	136.0348
Fragment Ion 3	C ₆ H ₄ N	90.0344

Note: The proposed fragments are based on common fragmentation patterns of phenoxazinone structures and require experimental verification via tandem mass spectrometry (MS/MS).

Experimental Protocols

This section details the recommended methodologies for the analysis of **Chandrananimycin B** using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

Effective sample preparation is critical for accurate and sensitive analysis. The following protocol is a general guideline and may require optimization based on the sample matrix.

- Extraction from Culture Broth:
 - Centrifuge the bacterial culture to separate the supernatant.
 - Extract the supernatant with an equal volume of ethyl acetate twice.
 - Combine the organic layers and evaporate to dryness under reduced pressure.
 - Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.
- Extraction from Biological Matrices (e.g., Plasma, Tissue):
 - Homogenize tissue samples in a suitable buffer.

- Perform protein precipitation by adding three volumes of ice-cold acetonitrile to the plasma or tissue homogenate.
- Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Collect the supernatant and evaporate to dryness.
- Reconstitute the residue in the mobile phase for LC-MS analysis.

Liquid Chromatography (LC)

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size) is recommended.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95% to 5% B
 - 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 °C.

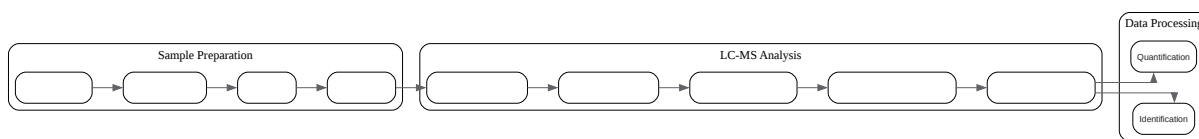
Mass Spectrometry (MS)

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.
- Data Acquisition: Full scan mode from m/z 50 to 500 for initial identification. For quantitative analysis and fragmentation studies, use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID).
- Collision Energy: Optimize for the specific instrument and precursor ion, typically in the range of 10-40 eV.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of **Chandrananimycin B** using LC-MS.

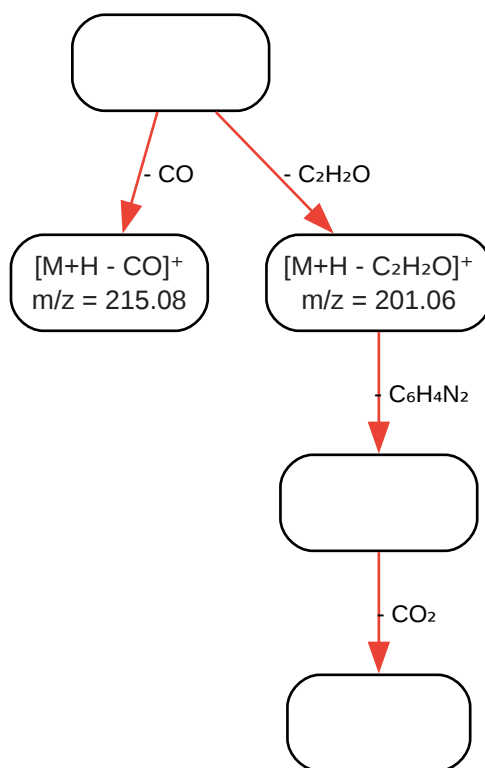


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Caption: LC-MS workflow for **Chandrananimycin B** analysis.

Proposed Fragmentation Pathway of Chandrananimycin B

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of **Chandrananimycin B** under CID conditions. The phenoxazinone core is a stable aromatic system, and fragmentation is expected to occur at the substituent groups.

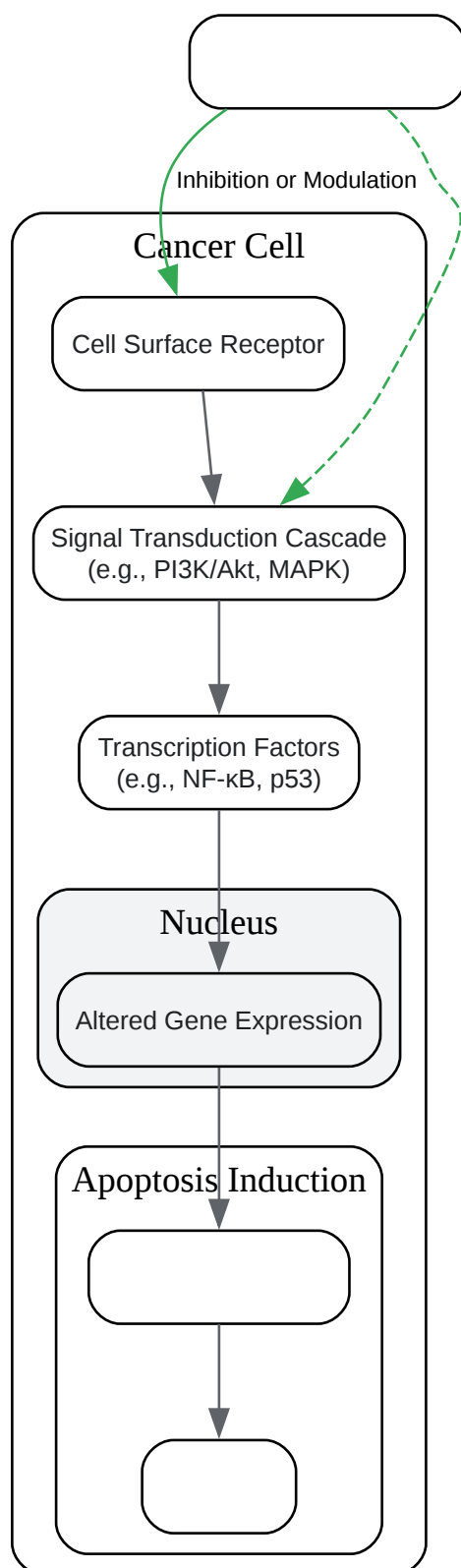


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Caption: Proposed ESI-MS/MS fragmentation of **Chandrananimycin B**.

Potential Anticancer Signaling Pathway

While the precise mechanism of action for **Chandrananimycin B** is still under investigation, many natural product-derived anticancer agents are known to induce apoptosis (programmed cell death) in cancer cells. The following diagram depicts a generalized signaling pathway that could be modulated by **Chandrananimycin B**.



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Caption: Generalized anticancer signaling pathway for **Chandrananimycin B**.

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References

- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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